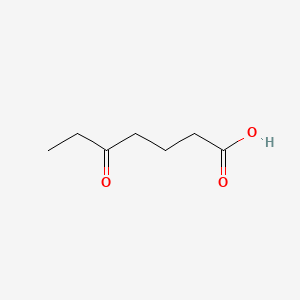
5-Oxo-heptanoic acid
概要
説明
5-Oxo-heptanoic acid, also known as 4-propionyl butyric acid, is a medium-chain fatty acid . It is an important chemical compound used in research and development.
Synthesis Analysis
The synthesis of 5-Oxo-heptanoic acid can be achieved from Methyl 4-(chloroformyl)butyrate . Another method involves the oxidation of octene-1 by a hydrogen peroxide solution to heptanoic acid in a two-phase liquid system under phase-transfer catalysis conditions .Molecular Structure Analysis
5-Oxo-heptanoic acid has a molecular formula of C7H12O3. It contains a total of 21 bonds; 9 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic ketone, and 1 hydroxyl group .Physical And Chemical Properties Analysis
5-Oxo-heptanoic acid has a density of 1.1±0.1 g/cm3. It has a boiling point of 287.0±13.0 °C at 760 mmHg. The compound has a molar refractivity of 36.1±0.3 cm3. It has 3 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .科学的研究の応用
Synthesis in Pharmaceutical Applications
5-Oxo-heptanoic acid has been utilized in the synthesis of specific pharmaceutical compounds. For instance, it played a role in the synthesis of a fragment of Epothilone A, a compound with significant anticancer properties. This process involved the use of lipase-catalyzed optical resolution, highlighting the compound's potential in the pharmaceutical industry for creating complex and valuable drugs (Shioji et al., 2001).
Role in Inflammatory Responses
5-Oxo-heptanoic acid derivatives have been studied for their role in inflammatory responses in human skin and other tissues. Research has shown that certain derivatives, like 5-oxo-ETE, can induce the infiltration of granulocytes into human skin, suggesting a potential role in mediating inflammatory responses (Muro et al., 2003). This finding is significant for understanding the mechanisms behind various inflammatory diseases, such as asthma and allergic reactions.
Biochemical and Biological Properties
The biochemical and biological properties of 5-oxo-heptanoic acid derivatives have been extensively studied. For example, 5-oxo-ETE has been identified as a product of arachidonic acid metabolism with potent chemoattractant effects on eosinophils and neutrophils (Powell & Rokach, 2005). This research is crucial for understanding how certain mediators can influence immune cell behavior and inflammatory processes.
Potential Therapeutic Targets
The study of 5-oxo-heptanoic acid derivatives has led to insights into potential therapeutic targets for diseases like asthma. For instance, the OXE receptor, which mediates the actions of 5-oxo-ETE, has been identified as a potential target for novel therapies in treating asthma and other eosinophilic diseases (Powell & Rokach, 2020). This highlights the therapeutic potential of manipulating 5-oxo-heptanoic acid pathways in disease management.
Safety and Hazards
作用機序
- 5-Oxo-heptanoic acid is a medium-chain fatty acid with the chemical formula C₇H₁₄O₂ . Unfortunately, specific primary targets for this compound are not well-documented in the literature. However, it’s essential to recognize that fatty acids often interact with various cellular components, including enzymes, receptors, and transporters.
- Hydroformylation , also known as the oxo synthesis or oxo process , is an industrial reaction that converts alkenes into aldehydes. In this process, a formyl group (CHO) and a hydrogen atom are added to a carbon-carbon double bond .
Target of Action
Mode of Action
特性
IUPAC Name |
5-oxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-6(8)4-3-5-7(9)10/h2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHADZMIQVBXNAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10957697 | |
| Record name | 5-Oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10957697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-heptanoic acid | |
CAS RN |
3637-13-6 | |
| Record name | 5-Oxoheptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3637-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Oxoheptanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003637136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10957697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 5-oxo-heptanoic acid in the synthesis of (+)-cassiol?
A1: 5-Oxo-heptanoic acid serves as a crucial starting material in the formal synthesis of (+)-cassiol. [, ] It reacts with the chiral auxiliary (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol to form a bicyclic lactam. This bicyclic lactam is a key intermediate, undergoing sequential alkylation reactions to construct the quaternary chiral center present in (+)-cassiol.
Q2: Are there any alternative synthetic routes to (+)-cassiol that do not utilize 5-oxo-heptanoic acid?
A2: While the provided research highlights the use of 5-oxo-heptanoic acid, [, ] exploring alternative synthetic routes is a common practice in organic chemistry. Other strategies for synthesizing (+)-cassiol might involve different starting materials or employ distinct methods for constructing the quaternary chiral center. Further research and literature review would be necessary to explore and compare alternative synthetic approaches.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

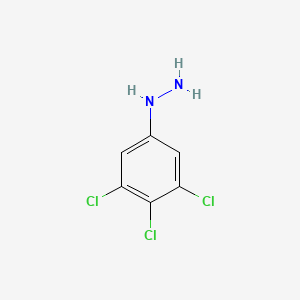

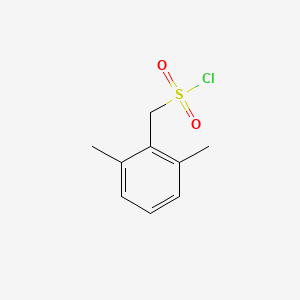
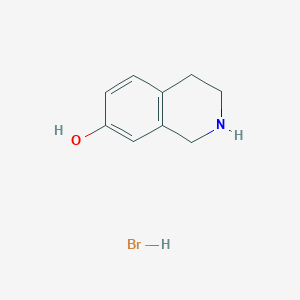
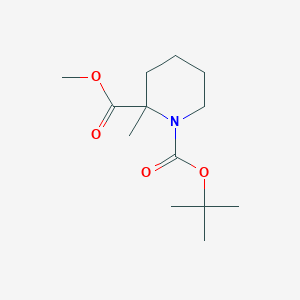


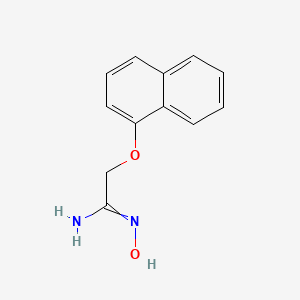


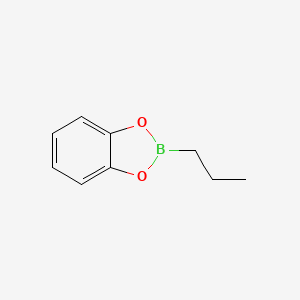
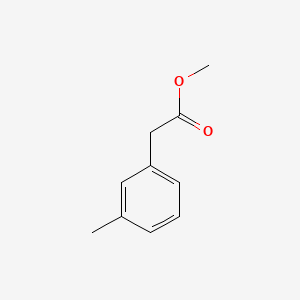
![2-cyano-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B1353109.png)
